Succinyl-Alanyl-Alanyl-Prolyl-Phenylalanine 4-Nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) is a synthetic peptide commonly employed as a chromogenic substrate in enzymatic assays. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role in scientific research lies in studying the activity and kinetics of proteases, particularly those with chymotrypsin-like specificity. [, , , , , , , , , , ]
Suc-Ala-Glu-Pro-Phe-p-nitroaniline is a synthetic peptide compound that has garnered attention in biochemical research due to its applications in studying enzyme activity, particularly that of peptidylprolyl isomerase Pin1. This compound is classified as a chromogenic substrate, which means it can produce a color change upon enzymatic reaction, allowing for easy monitoring and quantification of enzymatic activity. The molecular formula for Suc-Ala-Glu-Pro-Phe-p-nitroaniline is , with a molecular weight of approximately 682.69 g/mol.
The compound is derived from the sequential coupling of amino acids, specifically succinylated alanine, glutamic acid, proline, phenylalanine, and p-nitroaniline. It falls under the category of synthetic peptides used primarily in biochemical assays. Its specific design allows it to interact selectively with certain enzymes, making it a valuable tool in both academic and clinical research settings.
The synthesis of Suc-Ala-Glu-Pro-Phe-p-nitroaniline involves several key steps:
This process can be performed using automated peptide synthesizers for large-scale production, followed by purification through high-performance liquid chromatography (HPLC) to ensure the final product's purity exceeds 99% .
The molecular structure of Suc-Ala-Glu-Pro-Phe-p-nitroaniline features a linear arrangement of amino acids with a succinyl group at one end and a p-nitroaniline moiety at the other. The structure can be represented as follows:
The compound's structural integrity is crucial for its interaction with enzymes like Pin1, which recognizes specific sequences and configurations within peptide substrates .
Suc-Ala-Glu-Pro-Phe-p-nitroaniline primarily undergoes hydrolysis reactions facilitated by enzymes such as elastase, chymotrypsin, and cathepsin G. During these reactions, the peptide bond is cleaved, resulting in the release of yellow p-nitroaniline, which can be quantified colorimetrically.
The primary product from the hydrolysis of Suc-Ala-Glu-Pro-Phe-p-nitroaniline is p-nitroaniline, which exhibits a distinct yellow color that can be measured spectrophotometrically to assess enzyme activity .
The mechanism by which Suc-Ala-Glu-Pro-Phe-p-nitroaniline functions involves its role as a substrate for peptidylprolyl isomerase Pin1. Upon binding to Pin1, the compound undergoes cis/trans isomerization of the prolyl bond adjacent to proline residues. This reaction is crucial for protein folding and function. The efficiency of this process can be quantitatively assessed through kinetic studies that measure parameters such as (turnover number) and (Michaelis constant) .
Suc-Ala-Glu-Pro-Phe-p-nitroaniline has diverse applications in scientific research:
Suc-Ala-Glu-Pro-Phe-pNA is systematically named according to IUPAC conventions as (4S)-5-[(2S)-2-({[(1S)-1-benzyl-2-(4-nitroanilino)-2-oxoethyl]amino}carbonyl)-1-pyrrolidinyl]-4-({(2S)-2-[(3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid [6]. This nomenclature precisely defines the stereochemistry at all chiral centers (indicated by S-configuration designations) and the connectivity of the pentapeptide backbone. The peptide sequence consists of: Succinyl (Suc) → Alanine (Ala) → Glutamic Acid (Glu) → Proline (Pro) → Phenylalanine (Phe) → p-Nitroanilide (pNA). The succinyl group at the N-terminus serves as a blocking agent, while the C-terminal p-nitroaniline (pNA) functions as the chromogenic reporter [2] [5]. The sequence is frequently abbreviated as Suc-AEPF-pNA in biochemical literature [2] [3].
This synthetic peptide substrate has a defined molecular formula of C₃₂H₃₈N₆O₁₁, confirmed by multiple analytical sources [2] [7] [8]. The calculated molecular weight based on this formula is 682.69 g/mol, which aligns with mass spectrometry data and is consistently reported across chemical databases and commercial specifications [5] [7] [8]. The elemental composition reflects the incorporation of five amino acid residues (including the succinyl cap and pNA moiety), resulting in a moderately complex organic structure optimized for specific enzymatic interactions.
Table 1: Molecular Identity Specifications
Property | Value | Confirmation Method |
---|---|---|
Molecular Formula | C₃₂H₃₈N₆O₁₁ | Elemental Analysis, MS |
Molecular Weight | 682.69 g/mol | Mass Spectrometry |
CAS Registry Number | 128802-76-6 | Chemical Database Validation |
MDL Number | MFCD00238367 | Commercial Catalogs |
The p-nitroanilide (pNA) group covalently linked to the C-terminal phenylalanine residue is the key chromogenic component enabling spectrophotometric detection. Upon enzymatic cleavage by specific proteases or isomerases (notably Pin1 peptidylprolyl isomerase), the amide bond between Phe and pNA is hydrolyzed, releasing free p-nitroaniline [5]. This liberated compound exhibits a distinct yellow color with a strong absorbance maximum at 405-410 nm (ε ≈ 9,000-10,000 M⁻¹cm⁻¹) [5] [8]. This optical property provides a direct, quantitative measure of enzymatic activity in real-time kinetic assays. The pNA group’s electron-withdrawing nitro (-NO₂) group conjugated to the aromatic amine is essential for this intense visible light absorption, making it a widely utilized reporter system in protease substrate design.
Suc-Ala-Glu-Pro-Phe-pNA exhibits distinct solubility characteristics critical for experimental preparation:
Table 2: Solubility Profile in Common Laboratory Solvents
Solvent Category | Example Solvents | Solubility |
---|---|---|
Polar Aprotic | DMSO | ≥125 mg/mL (183.10 mM) |
Polar Protic | Water, Methanol | Low (<1 mg/mL) |
Nonpolar | Hexane, Chloroform | Negligible |
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